molecular formula C22H23N3O5S B296455 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide

Cat. No. B296455
M. Wt: 441.5 g/mol
InChI Key: UQGUPLRWMWMKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide, also known as DASA-58, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, particularly in the field of cancer biology. In

Scientific Research Applications

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

Mechanism of Action

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide disrupts the activity of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide in lab experiments is that it is a highly specific inhibitor of Hsp90, which makes it a useful tool for studying the role of Hsp90 in various biological processes. However, one limitation of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several potential future directions for research on 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of new cancer therapies based on 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide and other Hsp90 inhibitors. Another area of interest is the study of the role of Hsp90 in other biological processes, such as neurodegenerative diseases and autoimmune disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide and its potential applications in medicine.

Synthesis Methods

2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzene sulfonic acid with aniline in the presence of a catalyst. This is followed by the reaction of the resulting product with 3-pyridinecarboxaldehyde and acetic anhydride. The final product is purified through recrystallization to obtain 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide in its pure form.

properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C22H23N3O5S/c1-29-20-11-10-19(13-21(20)30-2)31(27,28)25(18-8-4-3-5-9-18)16-22(26)24-15-17-7-6-12-23-14-17/h3-14H,15-16H2,1-2H3,(H,24,26)

InChI Key

UQGUPLRWMWMKGX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.